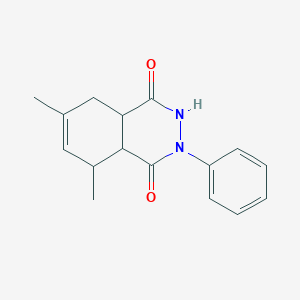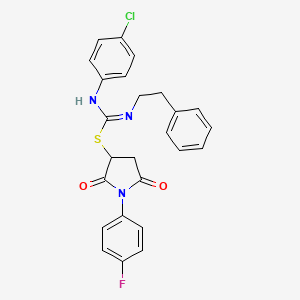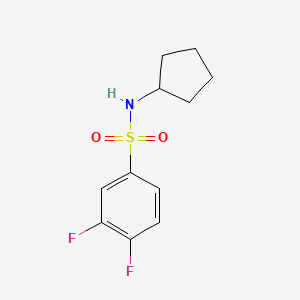
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione, also known as Ro 40-5967, is a potent and selective antagonist of the glycine site of N-methyl-D-aspartate (NMDA) receptors. This compound has been extensively studied for its potential therapeutic applications in treating various neurological disorders.
作用机制
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 acts as a competitive antagonist at the glycine site of NMDA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the glycine site, 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 inhibits the activation of NMDA receptors, thereby reducing the influx of calcium ions and preventing the induction of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activity of various enzymes involved in the metabolism of neurotransmitters. It has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in lab experiments is its high selectivity for the glycine site of NMDA receptors, which allows for more precise manipulation of synaptic transmission. However, one limitation is that it may not be suitable for studying the role of NMDA receptors in certain brain regions, as it may not readily cross the blood-brain barrier.
未来方向
There are several future directions for research on 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967. One area of interest is its potential therapeutic applications in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its use as a tool for investigating the mechanisms underlying synaptic plasticity and learning and memory processes. Finally, further studies are needed to determine the optimal dosages and administration routes for 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in order to maximize its therapeutic potential.
合成方法
The synthesis of 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine to give the corresponding amide. The amide is then cyclized with phthalic anhydride in the presence of a base to form the pyrrolidinedione ring.
科学研究应用
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been widely used in scientific research to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-3-8-17(9-13(12)2)21-18(22)11-15(19(21)23)10-14-4-6-16(20)7-5-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHKCKJSLGFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
amine oxalate](/img/structure/B4985821.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)

![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)